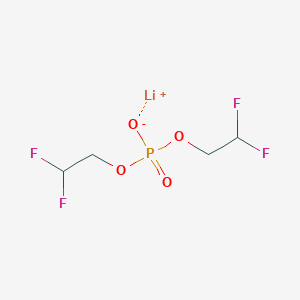

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate

Description

Properties

IUPAC Name |

lithium;bis(2,2-difluoroethyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4O4P.Li/c5-3(6)1-11-13(9,10)12-2-4(7)8;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNDRSOLNBLHHE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(F)F)OP(=O)([O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4LiO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium(1+) ion bis(2,2-difluoroethyl) phosphate typically involves the reaction of lithium hydroxide with bis(2,2-difluoroethyl) phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent contamination and ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of lithium(1+) ion bis(2,2-difluoroethyl) phosphate may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with lithium(1+) ion bis(2,2-difluoroethyl) phosphate include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield a variety of substituted products .

Scientific Research Applications

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological effects and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of advanced materials, particularly in the field of electrochemistry and battery technology

Mechanism of Action

The mechanism of action of lithium(1+) ion bis(2,2-difluoroethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can influence various biochemical processes, although the exact mechanisms are still under investigation. It is believed to interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare lithium(1+) ion bis(2,2-difluoroethyl) phosphate with structurally or functionally analogous compounds, focusing on electrochemical performance, thermal stability, and toxicity.

Key Findings:

Electrochemical Stability: Lithium(1+) ion bis(2,2-difluoroethyl) phosphate outperforms LiPF$_6$ and LiBOB in high-voltage applications (up to 5.0 V) due to its fluorinated alkyl groups, which resist oxidation .

Thermal Stability :

- The compound’s thermal stability (~120–140°C) is superior to LiPF$_6$ but inferior to LiBOB and LiTFSI. Its decomposition at elevated temperatures generates HF and fluorinated hydrocarbons, posing safety risks .

Toxicity :

- Estimated toxicity (LD50: 200–300 mg/kg) is higher than LiBOB and LiTFSI but lower than LiPF$_6$. This necessitates careful handling and encapsulation in industrial processes .

Synergistic Effects :

- When combined with LiPO$2$F$2$, lithium(1+) ion bis(2,2-difluoroethyl) phosphate forms a stable cathode-electrolyte interphase (CEI), reducing impedance growth in NMC811 cathodes by 40% compared to standalone use .

Research Trends and Limitations

Recent studies highlight its dual role as a CEI stabilizer and HF scavenger, but challenges persist:

- Trade-offs: Enhanced voltage stability comes at the cost of moderate thermal resilience and higher toxicity compared to non-fluorinated alternatives like LiBOB .

- Formulation Complexity : Optimal performance requires multi-additive systems (e.g., with vinylene carbonate or LiPO$2$F$2$) to balance SEI/CEI formation and electrolyte decomposition .

Biological Activity

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate (Li(1+) bis(2,2-difluoroethyl) phosphate) is a chemical compound with the molecular formula C4H8F4LiO4P. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

- Molecular Formula : C4H8F4LiO4P

- IUPAC Name : lithium;bis(2,2-difluoroethyl) phosphate

The compound features a lithium ion coordinated with a bis(2,2-difluoroethyl) phosphate group, which contributes to its unique properties.

Synthesis Methods

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate is synthesized through reactions involving lithium hydroxide and bis(2,2-difluoroethyl) phosphate. The synthesis typically occurs under controlled conditions to ensure purity and yield.

Research indicates that lithium ions can influence various biological pathways. The proposed mechanisms include:

- Enzyme Interaction : Li(1+) ions may interact with enzymes involved in phospholipid metabolism, potentially altering cellular signaling pathways.

- Neurotransmitter Modulation : Lithium compounds are known to affect neurotransmitter systems, particularly serotonin and norepinephrine, which may contribute to their mood-stabilizing effects.

In Vitro Studies

In vitro studies have shown that lithium compounds can modulate cell signaling pathways. For instance:

- Cell Proliferation : Lithium treatment has been reported to inhibit cell proliferation in certain cancer cell lines by affecting the cyclin-dependent kinase (cdk) pathways .

- Neuroprotective Effects : Some studies suggest that lithium can protect neuronal cells from apoptosis induced by oxidative stress .

In Vivo Studies

Research involving animal models has demonstrated that lithium compounds can have significant effects on behavior and neurochemistry:

- Behavioral Changes : In rodent models, lithium treatment has been associated with reduced anxiety-like behaviors and improved cognitive function .

- Metabolic Effects : Chronic administration of lithium has been shown to alter inositol phospholipid metabolism in the brain, which may be linked to its therapeutic effects in mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Lithium Bis(trifluoromethanesulfonyl)imide | Mood stabilization | High solubility in organic solvents |

| Lithium Hexafluorophosphate | Electrolyte applications | Used in battery technology |

| Lithium Tetrafluoroborate | Electrochemical applications | Stable at high temperatures |

Lithium(1+) ion bis(2,2-difluoroethyl) phosphate stands out due to its specific structure and potential dual applications in both biological and electrochemical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.